2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
Overview
Description
2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrroloimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to an imidazole ring, with a methyl group attached to the second carbon of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with appropriate reagents. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the desired compound through intramolecular heterocyclization . Another approach involves the use of cycloaddition reactions, where the pyrrole ring is formed first, followed by the formation of the imidazole ring through subsequent reactions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents or alkylating agents under mild to moderate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the pyrrole or imidazole rings, resulting in a wide range of derivatives with different properties .
Scientific Research Applications
2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is investigated for its potential as a scaffold for drug development due to its ability to interact with various biological targets . It has shown promise in the development of antimicrobial, antiviral, and anticancer agents . Additionally, its unique structure makes it a valuable tool in the study of enzyme inhibition and receptor binding .
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the heterocyclic rings can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This compound can also bind to receptors, altering their signaling pathways and resulting in various biological effects .
Comparison with Similar Compounds
2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can be compared with other similar compounds, such as pyrrolopyrazines and other pyrroloimidazoles. While these compounds share a similar core structure, they differ in the specific arrangement of nitrogen atoms and substituents, leading to variations in their biological activities and applications . For example, pyrrolopyrazines are known for their antimicrobial and kinase inhibitory activities, whereas this compound is more commonly studied for its potential in drug development and enzyme inhibition .
Properties
IUPAC Name |
2-methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJPNIEHGEJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717027 | |
Record name | 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-10-7 | |
Record name | 1,4,5,6-Tetrahydro-2-methylpyrrolo[3,4-d]imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885281-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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